

1H NMR and 13C NMR spectroscopic data for Boc-Tyr-OtBu

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Spectroscopic Data Sheet: Boc-Tyr-OtBu

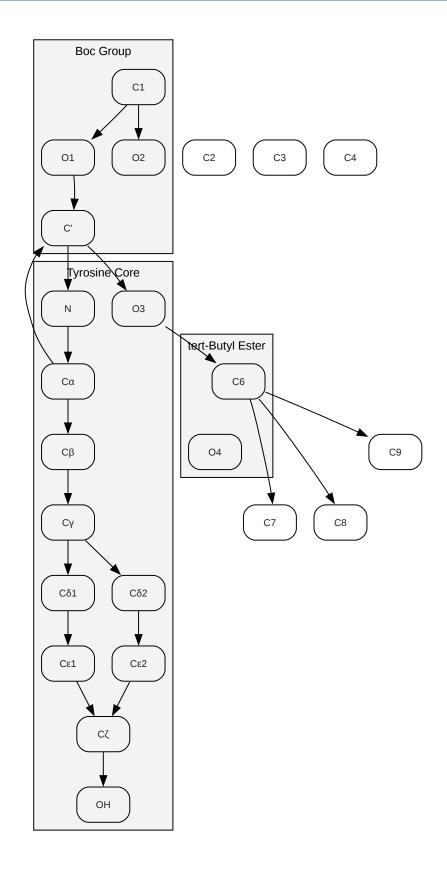
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H NMR and ¹³C NMR spectroscopic data for N-α-(tert-Butoxycarbonyl)-L-tyrosine tert-butyl ester (**Boc-Tyr-OtBu**). This document is intended to serve as a valuable resource for researchers and professionals involved in peptide synthesis, drug discovery, and quality control, where the accurate characterization of protected amino acids is paramount.

Chemical Structure

The chemical structure of **Boc-Tyr-OtBu** is presented below, with key atoms numbered for clear correlation with the NMR data provided in the subsequent sections.





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Figure 1: Chemical structure of Boc-Tyr-OtBu with atom numbering.



¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **Boc-Tyr-OtBu** was recorded in Chloroform-d (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

Protons	Chemical Shift (δ, ppm)	Multiplicity	Integration
Boc (9H)	1.42	S	9Н
OtBu (9H)	1.42	s	9Н
Сβ-Н	2.95	d	2H
Сα-Н	4.39	dd	1H
NH	5.01	d	1H
ОН	6.15	s	1H
Сε-Н	6.70	d	2H
Сб-Н	7.00	d	2H

¹³C NMR Spectroscopic Data

The experimental ¹³C NMR data for **Boc-Tyr-OtBu** is not readily available in the surveyed literature. The following table presents estimated chemical shifts based on the analysis of structurally related compounds, namely N-Boc-L-tyrosine and other tert-butyl esters. These values are intended to serve as a reference and may differ from experimentally determined shifts.



Carbon Atom	Estimated Chemical Shift (δ, ppm)
Boc Group	
C(CH ₃) ₃	28.3
C(CH ₃) ₃	80.0
C=O	155.5
Tyrosine Core	
Сβ	37.5
Cα	55.0
Сδ	115.4
Су	128.0
Сε	130.3
Сζ	155.0
C' (Ester C=O)	171.5
tert-Butyl Ester	
C(CH ₃) ₃	28.1
C(CH₃)₃	82.0

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for **Boc-Tyr-OtBu** and similar compounds.

- 1. Sample Preparation:
- ¹H NMR: Accurately weigh 5-10 mg of the solid **Boc-Tyr-OtBu** sample.
- 13C NMR: Accurately weigh 20-30 mg of the solid **Boc-Tyr-OtBu** sample.



- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.
- Ensure the sample is completely dissolved. Gentle vortexing or sonication can be used to aid dissolution.
- If the deuterated solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS) as a reference (0 ppm).
- 2. NMR Data Acquisition:
- The spectra should be acquired on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Spectroscopy:
 - Pulse Program: A standard single-pulse experiment (e.g., zg30).
 - Spectral Width: Approximately 12-16 ppm, centered around 6 ppm.
 - Pulse Width: A 30-45 degree pulse is typically sufficient.
 - Relaxation Delay: A delay of 1-5 seconds between scans.
 - Number of Scans: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
- ¹³C NMR Spectroscopy:
 - Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) to obtain singlets for each carbon.
 - Spectral Width: Approximately 200-250 ppm, centered around 100 ppm.
 - Relaxation Delay: A longer delay of 2-10 seconds is recommended due to the longer relaxation times of quaternary carbons.
 - Number of Scans: A significantly larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).



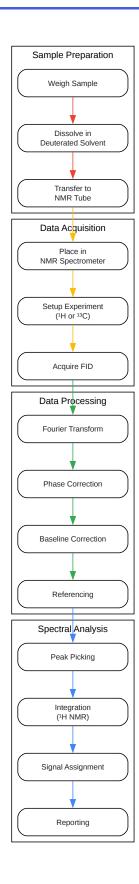
3. Data Processing:

- The acquired Free Induction Decay (FID) should be processed using appropriate NMR software.
- The processing steps include:
 - Fourier Transformation: To convert the time-domain data to the frequency domain.
 - Phase Correction: To ensure all peaks are in the absorptive phase.
 - Baseline Correction: To obtain a flat baseline.
 - Referencing: The chemical shifts should be referenced to the internal standard (TMS at 0.00 ppm).

NMR Analysis Workflow

The general workflow for the NMR analysis of a small molecule like **Boc-Tyr-OtBu** is depicted in the following diagram.





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Figure 2: General workflow for NMR analysis.



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